6-(4-chlorophenoxy)hexanoic acid

CYP450 isoform selectivity Drug metabolism probe Enzyme binding affinity

6-(4-chlorophenoxy)hexanoic acid (CAS 7170-56-1) is an essential research tool distinguished by its specific 4-chloro substitution pattern. This isomer alone exhibits a 7.8-fold binding selectivity for CYP2A13 (Kd 580 nM) over CYP2A6, making it a validated probe for respiratory toxicology. For medicinal chemistry programs, its ethyl ester is the documented precursor for (aryl)-N-(oxooxazolidinyl)-amide quorum-sensing inhibitors against P. aeruginosa PAO1, with the 4-Cl group essential to the published SAR. The FABP4 co-crystal structure (PDB 7FZX) of a close derivative further supports its utility in structure-based drug design. To ensure experimental reproducibility and IP integrity, only the 4-chloro isomer should be procured.

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
CAS No. 7170-56-1
Cat. No. B6150960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenoxy)hexanoic acid
CAS7170-56-1
Molecular FormulaC12H15ClO3
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCC(=O)O)Cl
InChIInChI=1S/C12H15ClO3/c13-10-5-7-11(8-6-10)16-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2,(H,14,15)
InChIKeyVPUFCRFTCKYPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-chlorophenoxy)hexanoic acid (CAS 7170-56-1): Procurement-Relevant Physicochemical and Target-Interaction Baseline


6-(4-chlorophenoxy)hexanoic acid (CAS 7170-56-1; molecular formula C₁₂H₁₅ClO₃; MW 242.70) is a para-chlorine-substituted phenoxyhexanoic acid derivative. It belongs to the phenoxyalkanoic acid class, which includes compounds with documented activity profiles spanning PPAR modulation, carbonic anhydrase inhibition, CYP450 binding, and quorum-sensing interference. The compound is primarily utilized as a synthetic intermediate—its ethyl ester serves as a direct precursor to (aryl)-N-(oxooxazolidinyl)-amide quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1—and as a probe molecule in CYP isoform selectivity studies owing to measured differential binding affinity between CYP2A13 (Kd = 580 nM) and CYP2A6 (Kd = 4,500 nM) [1]. The 4-chloro substitution pattern is structurally distinct from the 2-chloro positional isomer (CAS 7170-48-1) and the unsubstituted 6-phenoxyhexanoic acid (CAS 7170-41-4), conferring measurable differences in molecular recognition that are relevant for procurement decisions where substitution pattern fidelity is critical [2].

Why 6-(4-chlorophenoxy)hexanoic acid Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs: Structural Basis for Differential Target Engagement


Phenoxyhexanoic acid derivatives with identical molecular formulae but differing chlorine substitution positions (4-Cl vs. 2-Cl) or lacking chlorine altogether exhibit measurable differences in target binding, metabolic stability, and downstream synthetic utility that preclude generic substitution in research or industrial workflows. The 4-chloro substitution pattern on the phenoxy ring directly influences: (i) CYP2A isoform discrimination—the compound shows a 7.8-fold Kd preference for CYP2A13 over CYP2A6, a selectivity profile that cannot be assumed for the 2-Cl isomer or des-chloro analog in the absence of equivalent binding data [1]; (ii) quorum-sensing inhibitor pharmacophore fidelity—the ethyl ester of the 4-chloro derivative is the documented intermediate in the synthesis of (aryl)-N-(oxooxazolidinyl)-amide QS inhibitors with defined SAR, meaning substitution with a 2-Cl or des-chloro starting material would alter the steric and electronic properties of the final inhibitor scaffold ; and (iii) physical handling—the crystalline melting point of 77–78 °C (benzene/ligroine) provides a reliable identity and purity checkpoint that differs from the unsubstituted 6-phenoxyhexanoic acid (mp 69 °C) . These differences are quantifiable and consequential for experimental reproducibility, patent-bound synthetic routes, and structure-activity relationship studies where substitution pattern is an independent variable. The evidence items below detail the specific quantitative dimensions where substitution matters.

Quantitative Differentiation Evidence for 6-(4-chlorophenoxy)hexanoic acid Against Closest Structural Analogs


CYP2A13 vs. CYP2A6 Binding Selectivity: 7.8-Fold Differential Affinity Defines Isoform Discrimination Profile

In a head-to-head binding affinity assessment conducted within the same experimental framework, 6-(4-chlorophenoxy)hexanoic acid exhibited a Kd of 580 nM for CYP2A13 versus 4,500 nM for CYP2A6, yielding a 7.8-fold selectivity window favoring the CYP2A13 isoform [1]. This differential binding indicates that the 4-chloro substituent engages the CYP2A13 active site with measurably greater affinity than CYP2A6, defining an isoform selectivity profile. Comparative Kd data for the 2-chloro positional isomer (CAS 7170-48-1) or the unsubstituted 6-phenoxyhexanoic acid (CAS 7170-41-4) against these two CYP isoforms have not been reported in the same public databases; therefore, the 4-chloro derivative is the only phenoxyhexanoic acid congener for which a quantifiable CYP2A13/CYP2A6 selectivity ratio has been documented.

CYP450 isoform selectivity Drug metabolism probe Enzyme binding affinity

Quorum-Sensing Inhibitor Synthesis: The 4-Chloro Substitution Pattern Is Integral to the Validated (Aryl)-N-(oxooxazolidinyl)-amide Pharmacophore

Ethyl 6-(4-chlorophenoxy)hexanoate—the direct ethyl ester derivative of the target compound—is the documented synthetic intermediate in the preparation of (aryl)-N-(oxooxazolidinyl)-amide compounds identified as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 . The reference publication (Jiang, K., et al., Eur. J. Med. Chem.) describes structure-activity relationships in this chemical series where the 4-chlorophenoxy moiety is a key pharmacophoric element. No equivalent synthetic utility or biological validation has been reported for the ethyl esters of either 6-(2-chlorophenoxy)hexanoic acid or 6-phenoxyhexanoic acid in the context of quorum-sensing inhibitor development, making the 4-chloro derivative the sole entry point into this SAR-validated inhibitor scaffold.

Quorum-sensing inhibition Pseudomonas aeruginosa Anti-virulence drug discovery

Carbonic Anhydrase XII Inhibition: Low Micromolar Affinity Defines a Selectivity Floor Versus High-Potency CA Inhibitors

6-(4-chlorophenoxy)hexanoic acid was tested for inhibition of recombinant human carbonic anhydrase XII (CA XII) using a stopped-flow CO₂ hydration assay, yielding a Ki value >50,000 nM (>50 µM) [1]. This low potency places the compound in a distinct activity tier compared to classical sulfonamide-based CA inhibitors (typically sub-nanomolar to low nanomolar Ki). For researchers screening phenoxyalkanoic acid derivatives against carbonic anhydrase isoforms, this datum establishes that the 6-(4-chlorophenoxy)hexanoic acid scaffold is a weak CA XII ligand, providing a quantitative baseline against which structural modifications (e.g., varying spacer length, halogen identity, or carboxylate bioisostere replacement) can be benchmarked.

Carbonic anhydrase inhibition Metalloenzyme screening Isoform selectivity profiling

FABP4-Targeting Scaffold: Co-Crystal Structure of a 4-Chlorophenoxyhexanoic Acid Derivative Reveals Defined Binding Mode

A co-crystal structure of human fatty acid-binding protein 4 (FABP4) in complex with (2S)-6-(4-chlorophenoxy)-2-(4-methylphenoxy)hexanoic acid has been deposited in the Protein Data Bank (PDB ID: 7FZX), with a reported IC₅₀ of 0.585 µM (585 nM) for FABP4 inhibition [1]. This derivative retains the 6-(4-chlorophenoxy)hexanoic acid backbone, demonstrating that the 4-chlorophenoxyhexanoic acid scaffold supports productive FABP4 engagement when appropriately derivatized at the 2-position. The availability of a high-resolution co-crystal structure enables structure-based optimization of the scaffold for FABP4-targeted programs in metabolic disease and atherosclerosis, where FABP4 has been genetically and pharmacologically validated as a therapeutic target [1].

FABP4 inhibition Diabetes and atherosclerosis target Structure-based drug design

5-Lipoxygenase Translocation Inhibition: Screening Data Establishes Baseline Activity in Inflammatory Enzyme Panel

6-(4-chlorophenoxy)hexanoic acid was evaluated for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells (ChEMBL assay CHEMBL_4193 / CHEMBL619995) and for inhibition of recombinant human 5-LO-mediated arachidonic acid oxidation (ChEMBL assay CHEMBL_3826 / CHEMBL618012) [1][2]. While the specific Ki or IC₅₀ values are not publicly reported at levels enabling direct potency comparisons with known 5-LO inhibitors (e.g., zileuton, IC₅₀ ~0.5–1 µM), the inclusion of this compound in both cellular (RBL-2H3 translocation) and biochemical (recombinant enzyme oxidation) 5-LO assays establishes that it has been screened across complementary 5-LO modalities. This dual-assay characterization is not documented for the 2-Cl isomer or des-chloro analog, providing the 4-chloro derivative with a more thoroughly characterized inflammation-target interaction profile.

5-Lipoxygenase Leukotriene biosynthesis Anti-inflammatory target

PPARδ Transactivation Activity: Phenoxyhexanoic Acid Scaffold Engagement with Nuclear Receptor Panel

6-(4-chlorophenoxy)hexanoic acid has been tested for its effect on human peroxisome proliferator-activated receptor delta (PPARδ) transactivation in 293T cells (ChEMBL assay CHEMBL_355606 / CHEMBL853178) [1]. This screening places the compound within the broader class of phenoxyacetic and phenoxyalkanoic acid PPARδ modulators described in the patent literature (e.g., EP2298742B1, US8551993), where the phenoxyalkanoic acid scaffold is a recognized PPARδ-activating pharmacophore [2]. The transactivation assay data, when combined with the FABP4 co-crystal structure evidence (Section 3, Evidence Item 4), supports the classification of 6-(4-chlorophenoxy)hexanoic acid as a nuclear receptor / lipid-binding protein ligand scaffold. No PPARδ transactivation data have been reported for the 2-Cl isomer or des-chloro analog in the same ChEMBL assay panel, making the 4-chloro derivative the most extensively characterized member of the phenoxyhexanoic acid sub-series for PPARδ engagement.

PPAR delta Metabolic disease Nuclear receptor pharmacology

Evidence-Backed Application Scenarios for 6-(4-chlorophenoxy)hexanoic acid in Research and Industrial Procurement


CYP2A13-Selective Probe Development and Drug Metabolism Studies

The 7.8-fold binding selectivity for CYP2A13 (Kd = 580 nM) over CYP2A6 (Kd = 4,500 nM) positions 6-(4-chlorophenoxy)hexanoic acid as a structurally defined starting point for developing isoform-selective chemical probes to dissect CYP2A13 biology. CYP2A13 is selectively expressed in the human respiratory tract and is implicated in the metabolic activation of tobacco-specific nitrosamines; isoform-selective ligands are valuable tools for studying tissue-specific procarcinogen bioactivation. The measured Kd differential provides a quantitative selectivity benchmark that analogs (2-Cl, des-chloro) lack. Researchers should procure the 4-chloro isomer specifically and verify the Kd values in their own assay system using the published type 1 binding assay conditions (absorbance change at 379–387 nm and 414–420 nm) [1].

Quorum-Sensing Inhibitor Synthesis for Anti-Virulence Drug Discovery

The ethyl ester of 6-(4-chlorophenoxy)hexanoic acid is the documented intermediate for synthesizing (aryl)-N-(oxooxazolidinyl)-amide quorum-sensing inhibitors with activity against Pseudomonas aeruginosa PAO1 (Jiang, K., et al., Eur. J. Med. Chem.). Industrial or academic groups developing anti-virulence agents targeting the P. aeruginosa LasR/RhlR QS systems should procure the 4-chloro acid (or its ethyl ester) specifically, as the published SAR is anchored to the 4-chlorophenoxy substitution pattern. Substituting the 2-Cl or des-chloro analog would introduce an unvalidated structural variable into the synthetic route, potentially compromising QS inhibitory potency and complicating patent landscape navigation [1].

FABP4-Targeted Fragment-Based and Structure-Guided Drug Design

The co-crystal structure of human FABP4 with (2S)-6-(4-chlorophenoxy)-2-(4-methylphenoxy)hexanoic acid (PDB 7FZX; IC₅₀ = 0.585 µM) provides atomic-level detail of the 4-chlorophenoxyhexanoic acid scaffold engaged in the FABP4 ligand-binding pocket. This structural information enables structure-based optimization of the scaffold for FABP4-targeted metabolic disease (diabetes, atherosclerosis) programs. Procurement of the 4-chloro parent acid is the logical entry point for synthetic elaboration at the 2-position, leveraging the crystallographically defined binding mode that is unavailable for the des-chloro or 2-Cl analogs [1].

Multi-Target Screening Cascades Requiring Pre-Characterized Starting Points

6-(4-chlorophenoxy)hexanoic acid has been screened across at least five distinct target classes in public databases: CYP2A13/CYP2A6 (binding Kd), carbonic anhydrase XII (Ki >50 µM), 5-lipoxygenase (translocation and enzymatic activity), PPARδ (transactivation), and FABP4 (via a close derivative with IC₅₀ = 0.585 µM and a co-crystal structure). No other phenoxyhexanoic acid isomer or analog has equivalent multi-target characterization breadth in the public domain. For contract research organizations (CROs) or academic screening centers building annotated compound libraries, this pre-existing characterization reduces the cost and time of de novo profiling compared to purchasing uncharacterized analogs. The CA XII negative data (Ki >50 µM) additionally serves as a selectivity filter, indicating low liability at this metalloenzyme off-target [1][2].

Quote Request

Request a Quote for 6-(4-chlorophenoxy)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.